beta-D-allose
Overview
Description
Synthesis Analysis
The synthesis of beta-D-allose and its derivatives has been explored through various chemical and enzymatic methods. One notable approach involves the synthesis of D-allopyranosyl acceptors from glucose, highlighting the regioselectivity in glycosidation reactions. This process is crucial for understanding the chemical behavior of beta-D-allose and designing efficient strategies for its production (Del Vigo, Stortz, & Marino, 2022). Additionally, enzymatic methods have been developed for synthesizing beta-D-allose derivatives, such as the use of cellodextrin phosphorylase for the production of beta-(1-->4) hetero-D-glucose and D-xylose-based oligosaccharides, demonstrating the versatility of enzymes in generating complex sugar structures (Shintate, Kitaoka, Kim, & Hayashi, 2003).
Molecular Structure Analysis
Understanding beta-D-allose's molecular structure is key to unlocking its potential. Studies using high-resolution rotational spectroscopy have provided insights into the conformational landscape of beta-D-allose. These studies reveal the existence of a counter-clockwise intramolecular hydrogen bond network, which significantly influences its chemical reactivity and interactions with other molecules (Juárez, Alonso, Sanz-Novo, Alonso, & Léon, 2022).
Chemical Reactions and Properties
Beta-D-allose participates in a variety of chemical reactions, reflective of its functional groups' reactivity. For instance, the regio- and stereoselective syntheses of fluorinated analogs of beta-D-allose demonstrate the sugar's versatility in chemical modifications, which is crucial for its application in pharmaceutical and biological studies (Ashique, Chirakal, Hughes, & Schrobilgen, 2006).
Physical Properties Analysis
The physical properties of beta-D-allose, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for its application in various fields, including food science and material science. Research into the biosynthesis of callose by detergent extracts from Arabidopsis thaliana provides indirect insights into the physical behavior of beta-D-glucans, which can inform studies on beta-D-allose's physical characteristics (Him, Pelosi, Chanzy, Putaux, & Bulone, 2001).
Scientific Research Applications
Pharmaceutical Activities : Beta-D-Allose demonstrates several pharmaceutical properties, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities (Lim & Oh, 2011). Similar findings were reported by (Lee, Shin, & Oh, 2018), highlighting its potential as a medical sugar with various health benefits.
Neuroprotection : Beta-D-Allose may protect neurons by reducing extracellular glutamate and attenuating oxidative stress during ischemic insult, suggesting its use in neurological therapies (Hirooka et al., 2006).
Biotechnological Production : The sugar's biological properties and regioselectivity in glycosidation reactions offer efficient strategies for oligosaccharide synthesis, highlighting its significant pharmacological and alimentary potential (Del Vigo, Stortz, & Marino, 2022).
Plant Immunity : In agriculture, Beta-D-Allose treatment in tomato plants increases resistance to pathogens like Botrytis cinerea and Pseudomonas syringae, possibly by regulating reactive oxygen species and defense-related gene expression (Zhang, Jiang, & Song, 2020).
Anti-Cancer and Other Health Benefits : Found in human umbilical cord blood and serum, Beta-D-Allose shows anti-cancer activity, reduces reperfusion damage, and has anti-metabolic syndrome effects (Shintani, Shintani, & Sato, 2020).
Renal Ischemia/Reperfusion Injury : It also protects against renal ischemia/reperfusion injury by inhibiting neutrophil activation, which plays a key role in this injury (Ueki et al., 2007).
Liver Carcinogenesis : Beta-D-Allose has potential inhibitory effects on liver carcinogenesis, especially under oxidative stress conditions (Yokohira et al., 2008).
Cryoprotective Effects : It shows protective roles in cell survival during freezing, akin to trehalose, a known cryoprotectant (Sui et al., 2007).
Conformational Studies : The crystal structure of beta-D,L-allose shows its formation into beta-pyranose, linked by O-HO hydrogen bonds, which has implications for its biological functions (Ishii et al., 2015).
Antibiotic Biosynthesis : It's involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthetic pathway for several macrolide antibiotics (Thuỷ et al., 2006).
Industrial Applications : Beta-D-Allose's continuous production from D-allulose using commercial glucose isomerase suggests a potential for continuous industrial production systems (Choi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QZABAPFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015883 | |
Record name | beta-D-Allopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-allose | |
CAS RN |
7283-09-2 | |
Record name | β-D-Allopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7283-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-D-Allopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Allopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-D-ALLOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ05IRR0HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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